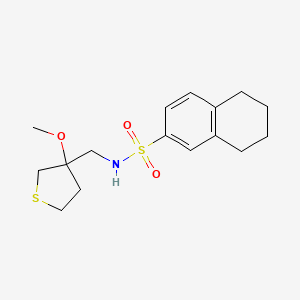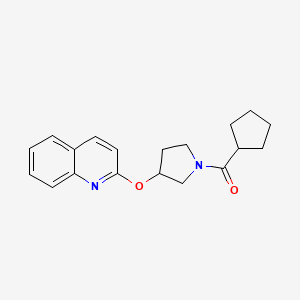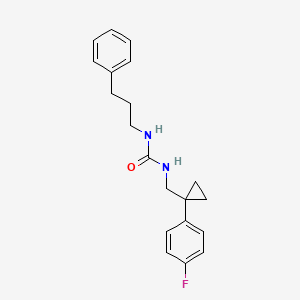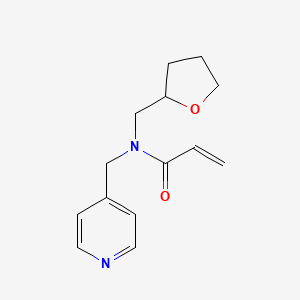
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide, also known as OPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPMA is a member of the enamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide is not fully understood. However, it has been suggested that N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. For example, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has also been shown to possess anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide in lab experiments is that it has been shown to possess a wide range of biological activities, making it a potentially useful compound for the study of various diseases and conditions. Additionally, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to possess relatively low toxicity, which may make it a safer alternative to other anti-cancer and anti-inflammatory drugs. However, one limitation of using N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and pathways that are affected by this compound. Additionally, future research could focus on the development of more efficient synthesis methods for N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide, which could increase its availability for use in lab experiments and potential therapeutic applications. Finally, future research could investigate the potential of N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide as a therapeutic agent for the treatment of various diseases and conditions, including cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide involves the reaction of pyridine-4-carboxaldehyde with 2-aminooxolane in the presence of acetic anhydride and triethylamine. The resulting product is then treated with propargyl bromide to yield N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-14(17)16(11-13-4-3-9-18-13)10-12-5-7-15-8-6-12/h2,5-8,13H,1,3-4,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZYPFMCAJIFHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCO1)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

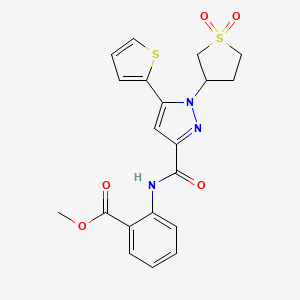
![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)
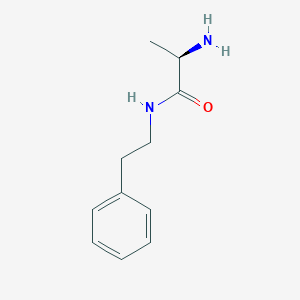
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)

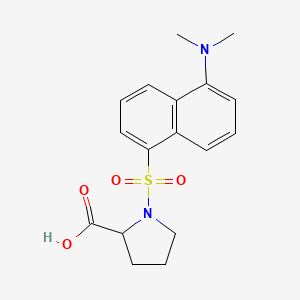
![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)
![(3-(4-Fluorophenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2385984.png)
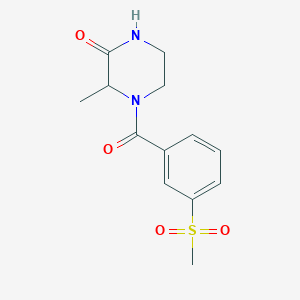
![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)

